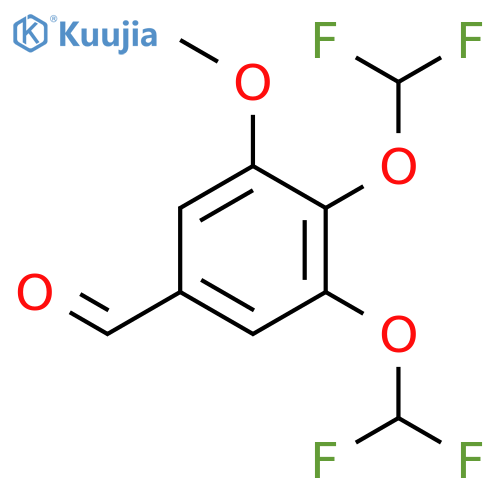Cas no 2551115-21-8 (3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde)

2551115-21-8 structure
商品名:3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde
CAS番号:2551115-21-8
MF:C10H8F4O4
メガワット:268.161737442017
MDL:MFCD32875128
CID:5464182
PubChem ID:154814368
3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde
- Z4671439313
-
- MDL: MFCD32875128
- インチ: 1S/C10H8F4O4/c1-16-6-2-5(4-15)3-7(17-9(11)12)8(6)18-10(13)14/h2-4,9-10H,1H3
- InChIKey: DGFUWRYQEWAMJA-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=CC(C=O)=CC=1OC(F)F)OC)F
計算された属性
- せいみつぶんしりょう: 268.03587138 g/mol
- どういたいしつりょう: 268.03587138 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 44.8
- ぶんしりょう: 268.16
3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27159292-10.0g |
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |
2551115-21-8 | 95.0% | 10.0g |
$5837.0 | 2025-03-20 | |
| Enamine | EN300-27159292-0.5g |
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |
2551115-21-8 | 95.0% | 0.5g |
$1058.0 | 2025-03-20 | |
| Aaron | AR028DYJ-500mg |
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |
2551115-21-8 | 95% | 500mg |
$1480.00 | 2025-02-16 | |
| Enamine | EN300-27159292-1g |
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |
2551115-21-8 | 95% | 1g |
$1357.0 | 2023-09-10 | |
| 1PlusChem | 1P028DQ7-5g |
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |
2551115-21-8 | 95% | 5g |
$4926.00 | 2024-05-20 | |
| 1PlusChem | 1P028DQ7-1g |
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |
2551115-21-8 | 95% | 1g |
$1740.00 | 2024-05-20 | |
| Enamine | EN300-27159292-2.5g |
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |
2551115-21-8 | 95.0% | 2.5g |
$2660.0 | 2025-03-20 | |
| Enamine | EN300-27159292-5.0g |
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |
2551115-21-8 | 95.0% | 5.0g |
$3935.0 | 2025-03-20 | |
| Enamine | EN300-27159292-1.0g |
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |
2551115-21-8 | 95.0% | 1.0g |
$1357.0 | 2025-03-20 | |
| Enamine | EN300-27159292-0.25g |
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |
2551115-21-8 | 95.0% | 0.25g |
$672.0 | 2025-03-20 |
3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde 関連文献
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
2551115-21-8 (3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde) 関連製品
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
